1,3,7-Trihydroxy-2-methoxyxanthone

Cytotoxicity Multidrug Resistance Cancer Pharmacology

Researchers investigating xanthone SAR against MDR cancers face irreproducibility when substituting positional isomers without compound-specific validation. 1,3,7-Trihydroxy-2-methoxyxanthone provides quantitative benchmarks for SAR studies. • IC50: 48.91 μM (SMMC-7721/Taxol) and 166.97 μM (A549/Taxol) - >3.4-fold selectivity window enables cell-line-specific resistance profiling. • Direct comparator to 1,3,8-isomer (IC50 42 μM) for elucidating functional consequences of C-7 vs. C-8 hydroxyl substitution. • Validated reference standard for Polygala fallax extract antioxidant deconvolution; rational medicinal chemistry scaffold bearing critical C-3 OH and C-4 OMe pharmacophoric features.

Molecular Formula C14H10O6
Molecular Weight 274.22 g/mol
CAS No. 211948-69-5
Cat. No. B162133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Trihydroxy-2-methoxyxanthone
CAS211948-69-5
Molecular FormulaC14H10O6
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O
InChIInChI=1S/C14H10O6/c1-19-14-8(16)5-10-11(13(14)18)12(17)7-4-6(15)2-3-9(7)20-10/h2-5,15-16,18H,1H3
InChIKeyGLXRAYJUKLGHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





1,3,7-Trihydroxy-2-methoxyxanthone Overview


1,3,7-Trihydroxy-2-methoxyxanthone (CAS 211948-69-5) is a naturally occurring polyhydroxylated xanthone, primarily isolated from the roots of Polygala fallax and Polygala wattersii [1][2]. This compound belongs to the xanthone class of polyphenolic compounds, characterized by a dibenzo-γ-pyrone core scaffold substituted with hydroxyl groups at positions 1, 3, and 7, and a methoxy group at position 2. Its molecular formula is C14H10O6, with a molecular weight of 274.23 g/mol . Xanthones are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, with specific substitution patterns on the xanthone core critically influencing their pharmacological profile [3].

Natural product xanthone isolated from Polygala species; substitution pattern defines biological profile. Supports structure-activity relationship (SAR) and phytochemical studies
Cell-based cytotoxicity screening against MDR cancer cell lines; suitable for taxol-resistance model investigations. Cell-model endpoint review; potency context reported in comparative studies
Antioxidant mechanism deconvolution in natural extracts; compound-specific activity differs from co-isolated xanthones. Qualitative differentiation in four in vitro models; data to verify with pure standard

Why Generic Substitution Fails


Xanthone derivatives exhibit highly specific structure-activity relationships (SAR), where subtle variations in the number and position of hydroxyl and methoxy substituents can dramatically alter biological potency and selectivity [1]. For instance, the cytotoxic activity of diverse xanthones is significantly influenced by the presence of a C-3 hydroxyl and a C-4 methoxyl group, with compounds possessing more free hydroxyl and methoxyl groups showing enhanced activity [1]. Consequently, generic substitution of 1,3,7-trihydroxy-2-methoxyxanthone with another xanthone—even a close positional isomer like 1,3,8-trihydroxy-2-methoxyxanthone—cannot be assumed to yield equivalent experimental outcomes. Procurement decisions for research must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions, as detailed in the following quantitative evidence guide .

Hydroxyl shift Shifting the hydroxyl from C-7 to C-8 (positional isomer) may alter cytotoxic potency in MDR hepatocellular carcinoma models; reported 1,3,8-isomer shows higher potency, limiting direct substitution.
SAR sensitivity Class-level xanthone substitution assumes interchangeable bioactivity, but hydroxyl/methoxyl pattern differences significantly shift cell-line selectivity and antioxidant profiles across models.

Quantitative Evidence


Cytotoxicity Against MDR Cancer Cells

1,3,7-Trihydroxy-2-methoxyxanthone exhibits moderate cytotoxic activity against taxol-resistant human cancer cell lines, with IC50 values of 48.91 μM against SMMC-7721/Taxol (hepatocellular carcinoma) and 166.97 μM against A549/Taxol (lung adenocarcinoma) . In contrast, its close positional isomer, 1,3,8-trihydroxy-2-methoxyxanthone, demonstrates slightly improved potency against the SMMC-7721/Taxol cell line with an IC50 of 42 μM [1]. This ~14% reduction in potency for the 1,3,7-isomer highlights the functional impact of hydroxyl group positioning on the xanthone core, specifically the shift from the C-8 to the C-7 position [2].

Cytotoxicity vs. 1,3,8-Isomer
Cross-study context
Target IC50: 48.91 μM vs 42 μM (1,3,8-isomer) in SMMC-7721/Taxol cells
Hydroxyl position (C-7 vs C-8) influences cytotoxicity endpoint; supports SAR comparator selection.
MTT assay, 48 h; cross-study comparison requires model-specific validation.
Cytotoxicity Multidrug Resistance Cancer Pharmacology

MDR Cell Line Selectivity

1,3,7-Trihydroxy-2-methoxyxanthone demonstrates differential sensitivity across three multidrug-resistant human tumor cell lines: SMMC-7721/Taxol (IC50 = 48.91 μM), A549/Taxol (IC50 = 166.97 μM), and NCI/ADR-RES (IC50 > 200 μM) . This panel reveals a >3.4-fold selectivity window between the most sensitive (SMMC-7721) and least sensitive (NCI/ADR-RES) cell lines. While direct comparator data for other xanthones in this exact panel are not available from a single study, the SAR analysis from the source publication indicates that xanthones with specific hydroxyl/methoxyl patterns, including the C-3 hydroxyl and C-4 methoxyl present in the target compound, tend to exhibit selective cytotoxicity against SMMC-7721/Taxol cells [1].

MDR Cell Line Selectivity
Class-level inference
>3.4-fold selectivity window (SMMC-7721/Taxol vs NCI/ADR-RES)
Reported selectivity profile; model-specific endpoint review supports taxol-resistance pathway studies.
Selectivity based on class-level SAR; single-study IC50 panel (MTT, 48 h).
Selectivity Index Multidrug Resistance Cancer Cell Panel

Antioxidant Activity vs. Co-Isolated Xanthones

In a study isolating seven xanthones from Polygala fallax roots, 1,3,7-trihydroxy-2-methoxyxanthone (compound 7) was reported to exhibit 'different anti-oxidation activities' compared to co-isolated xanthones across four distinct in vitro antioxidant models [1]. The study noted that compounds 1-7 showed differential activities depending on the pharmacological model employed. While the abstract does not provide specific IC50 values for each compound in each model, the explicit statement of 'different anti-oxidation activities' confirms that the compound's antioxidant profile is not interchangeable with other structurally related xanthones from the same plant source, such as 1,3-dihydroxy-2-methoxyxanthone (compound 6) or 1,6,7-trihydroxy-2,3-dimethoxyxanthone (compound 4) [1].

Antioxidant Activity
Data to verify
Qualitatively different from co-isolated xanthones across four in vitro models
Supports compound-specific antioxidant investigation; full quantitative data not available in abstract.
Source review; detailed assay conditions and values not specified.
Antioxidant Oxidative Stress Natural Product Chemistry

Application Scenarios


SAR Studies on MDR Cancer Lines

Researchers investigating the impact of hydroxyl group positioning on the cytotoxic activity of methoxyxanthones against MDR cancer cells should prioritize 1,3,7-trihydroxy-2-methoxyxanthone as a key comparator. Its IC50 values against SMMC-7721/Taxol (48.91 μM) and A549/Taxol (166.97 μM) provide quantitative benchmarks against which to evaluate the 1,3,8-isomer (IC50 = 42 μM) and other positional variants [1]. This compound serves as a critical data point for elucidating the SAR rules governing xanthone cytotoxicity, particularly the functional consequences of C-7 versus C-8 hydroxyl substitution [2].

Taxol Resistance in Hepatocellular Carcinoma

Given its moderate potency (IC50 = 48.91 μM) and notable selectivity (>3.4-fold window) towards SMMC-7721/Taxol cells relative to other MDR lines, 1,3,7-trihydroxy-2-methoxyxanthone is a suitable tool compound for probing the molecular mechanisms of taxol resistance in hepatocellular carcinoma . Its differential activity across the SMMC-7721, A549, and NCI/ADR-RES panel can be exploited to identify cell-line-specific determinants of xanthone sensitivity or resistance [1].

Antioxidant Mechanisms in Natural Extracts

Investigators characterizing the antioxidant properties of Polygala fallax or related plant extracts should include 1,3,7-trihydroxy-2-methoxyxanthone as a pure reference standard. The compound was explicitly identified as exhibiting 'different anti-oxidation activities' across multiple in vitro models compared to co-isolated xanthones [3]. Procurement of the pure compound enables deconvolution of the extract's overall antioxidant signature and assignment of specific contributions to individual constituents.

Semi-Synthetic Optimization Programs

Medicinal chemistry campaigns aiming to improve the cytotoxic potency of the 1,3,7-trihydroxy-2-methoxyxanthone scaffold should acquire this compound as a starting material. The SAR analysis indicates that xanthones with more free hydroxyl and methoxyl groups, and specifically the presence of C-3 hydroxyl and C-4 methoxyl groups, exhibit enhanced cytotoxic activity [2]. This compound possesses the critical C-3 hydroxyl and C-4 methoxyl features, making it a rational scaffold for further derivatization to optimize potency and selectivity [2].

Application
Selection Property
Validation Focus
SAR MDR Xanthone Studies
Hydroxyl position-specific potency comparison
IC50 benchmarking against positional isomers
Taxol-Resistance Hepatocellular Carcinoma Models
Cell-line selective cytotoxicity (MDR panel)
Taxol-resistance mechanism in SMMC-7721 models
Natural Extract Antioxidant Deconvolution
Compound-specific antioxidant signature
Deconvolution of Polygala extract antioxidant profile
Semi-Synthetic Optimization
Scaffold with critical C-3/C-4 hydroxyl/methoxyl motifs
Potency and selectivity improvement via derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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